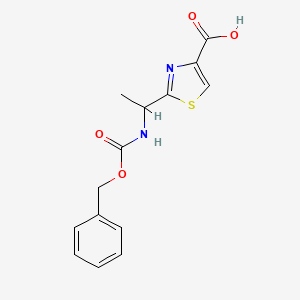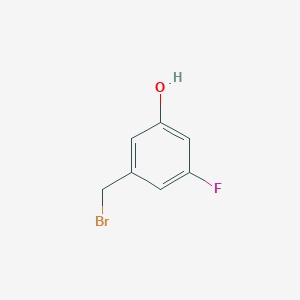
tert-butyl N-(2-methylpent-4-yn-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-methylpent-4-yn-2-yl)carbamate: is an organic compound with the molecular formula C10H17NO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl N-(2-methylpent-4-yn-2-yl)carbamate typically begins with tert-butyl carbamate and 2-methylpent-4-yn-2-ol.
Reaction Conditions: The reaction involves the formation of a carbamate linkage through the reaction of tert-butyl carbamate with 2-methylpent-4-yn-2-ol in the presence of a suitable catalyst, such as a palladium complex. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-(2-methylpent-4-yn-2-yl)carbamate can undergo oxidation reactions, particularly at the alkyne functional group. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine:
- Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-methylpent-4-yn-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne functional group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery applications. The carbamate group can act as a protecting group for amines, preventing unwanted side reactions during synthesis.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate derivative without the alkyne functional group.
tert-Butyl (2-methylbut-3-yn-2-yl)carbonate: A related compound with a carbonate instead of a carbamate group.
tert-Butyl (4-bromobutyl)carbamate: A similar compound with a bromobutyl group instead of the alkyne.
Uniqueness:
- The presence of both a tert-butyl group and an alkyne functional group in tert-butyl N-(2-methylpent-4-yn-2-yl)carbamate makes it unique compared to other carbamate derivatives. This combination of functional groups imparts distinct reactivity and potential applications in various fields.
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
tert-butyl N-(2-methylpent-4-yn-2-yl)carbamate |
InChI |
InChI=1S/C11H19NO2/c1-7-8-11(5,6)12-9(13)14-10(2,3)4/h1H,8H2,2-6H3,(H,12,13) |
Clave InChI |
ZVOUGGBSJKMVLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(C)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid](/img/structure/B13510559.png)



